![molecular formula C20H24N4O3 B5637925 2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5637925.png)
2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one
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Description
The compound of interest belongs to a class of chemicals that feature heterocyclic structures, specifically incorporating azetidine and pyrrolidine rings. These structural elements are significant in medicinal chemistry due to their presence in various biologically active molecules. Research in this domain often aims to synthesize new compounds with potential therapeutic applications, exploring their chemical reactivity, and understanding their physical and chemical properties to determine their suitability for drug development.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step chemical reactions, starting from simpler molecules. For example, Rečnik et al. (2000) describe the catalytic hydrogenation of 3-(benzyloxycarbonyl)amino-4H-pyrido[1,2-a]pyridin-4-ones, leading to partial saturation of the heterocyclic systems and removal of the benzyloxycarbonyl moiety, indicating a possible route for synthesizing related structures (Rečnik, Toplak, Svete, Pizzioli, & Stanovnik, 2000).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate and optimize the structures of such molecules. Özdemir et al. (2015) conducted structural and spectroscopic characterization studies on a novel heterocyclic compound, showcasing the importance of these analyses (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Reactions and Properties
Heterocyclic compounds like the one undergo various chemical reactions, depending on their functional groups and ring structure. These reactions can include nucleophilic substitutions, ring expansions, and cycloadditions. For instance, Feula et al. (2013) explored the iodocyclisation of homoallylamines to synthesize functionalised azetidine and pyrrolidine derivatives, demonstrating the chemical versatility of these ring systems (Feula, Dhillon, Byravan, Sangha, Ebanks, Salih, Spencer, Male, Magyary, Deng, Müller, & Fossey, 2013).
Safety and Hazards
properties
IUPAC Name |
2-[2-oxo-2-(3-phenylmethoxyazetidin-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19-10-17(22-8-4-5-9-22)11-21-24(19)14-20(26)23-12-18(13-23)27-15-16-6-2-1-3-7-16/h1-3,6-7,10-11,18H,4-5,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKWEQFLNYYLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CC(C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one |
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